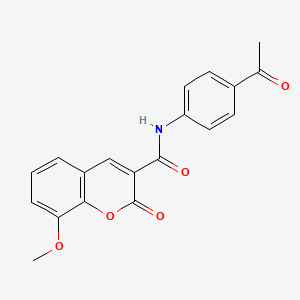

N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

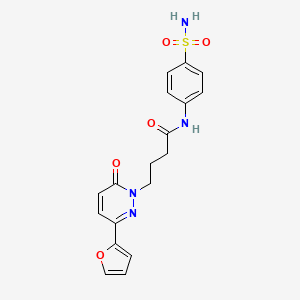

The compound “N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It likely contains an acetylphenyl group, a methoxy group, a chromene group, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .Scientific Research Applications

Synthesis and Structural Analysis

N-(4-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide and its derivatives are subjects of extensive research due to their structural and functional properties. Studies on related compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs, have revealed significant insights into their crystalline structures and conformational behaviors. These compounds exhibit anti-rotamer conformation about the C-N bond, with the amide O atom being trans- or cis-related to the O atom of the pyran ring, indicating a versatile structural adaptability which can be crucial for the development of new materials or drugs (Reis et al., 2013).

Antioxidant and Antibacterial Properties

Several studies have focused on the synthesis of this compound derivatives to evaluate their potential antioxidant and antibacterial properties. For example, a novel one-pot, three-component protocol facilitated the creation of indolyl-4H-chromene-3-carboxamides, which demonstrated significant antioxidant activity and antibacterial efficacy against various strains. This highlights the compound's potential as a foundation for developing treatments with antioxidant and antibacterial characteristics (Subbareddy & Sumathi, 2017).

Another study synthesized highly functionalized 4H-chromene-3-carboxamide derivatives using cerium ammonium nitrate, showcasing promising antibacterial activity and potent antioxidant properties. These findings support the compound's applicability in creating new antibacterial agents and antioxidants (Chitreddy & Shanmugam, 2017).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(4-acetylphenyl)-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-11(21)12-6-8-14(9-7-12)20-18(22)15-10-13-4-3-5-16(24-2)17(13)25-19(15)23/h3-10H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKPZJUKQSXWQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966817.png)

![2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2966818.png)

![N-(1,3-benzodioxol-5-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2966820.png)

![N-[2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethyl]but-2-ynamide](/img/structure/B2966826.png)

![2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2966828.png)

![(1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2966836.png)